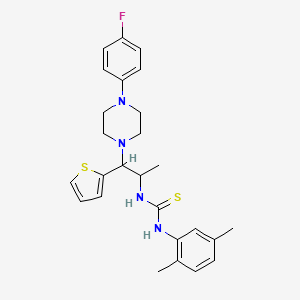

1-(2,5-Dimethylphenyl)-3-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

Description

This compound features a thiourea core linked to a 2,5-dimethylphenyl group and a propan-2-yl moiety substituted with a 4-(4-fluorophenyl)piperazine and a thiophen-2-yl group. The thiourea group may enhance hydrogen-bonding interactions with biological targets, while the thiophene and dimethylphenyl substituents likely influence lipophilicity and metabolic stability.

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-3-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN4S2/c1-18-6-7-19(2)23(17-18)29-26(32)28-20(3)25(24-5-4-16-33-24)31-14-12-30(13-15-31)22-10-8-21(27)9-11-22/h4-11,16-17,20,25H,12-15H2,1-3H3,(H2,28,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSSXESZIAALLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-3-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylpiperazine with a suitable alkylating agent to introduce the thiophen-2-yl group.

Coupling with 2,5-Dimethylphenyl Isothiocyanate: The intermediate product is then reacted with 2,5-dimethylphenyl isothiocyanate under controlled conditions to form the final thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-3-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can modify the aromatic rings or the thiourea group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, thiourea derivatives are often studied for their potential as enzyme inhibitors or as ligands for metal complexes. This compound could be investigated for its interactions with biological macromolecules.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals. Thiourea derivatives have been explored for their potential as anticancer, antiviral, and antimicrobial agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues from the literature include:

Key Differences:

- Functional Groups: The target compound’s thiourea group distinguishes it from ketones (e.g., 6c) or thioethers (e.g., RTB70). Thiourea may confer stronger hydrogen-bonding capacity compared to ketones or sulfonamides.

- Aromatic Systems: The target’s 2,5-dimethylphenyl and thiophen-2-yl groups contrast with the benzo[b]thiophene in 6c or benzofuran in 5a-d. Dimethyl substitution may enhance lipophilicity versus methoxy or nitro groups.

- Piperazine Substituents: The 4-fluorophenylpiperazine in the target aligns with 6c, but differs from RTB70’s pyridinylpiperazine. Fluorine substituents often improve metabolic stability and receptor affinity.

Physicochemical Properties

Biological Activity

The compound 1-(2,5-Dimethylphenyl)-3-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a complex thiourea derivative that has attracted attention for its diverse biological activities. Thiourea and its derivatives are known for their pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound based on recent research findings.

Chemical Structure and Synthesis

The compound's structure incorporates a thiourea moiety, which is crucial for its biological activity. The synthesis of thiourea derivatives often involves the reaction of isothiocyanates with amines or other nucleophiles. The presence of various substituents, such as the 4-fluorophenyl and piperazine groups, enhances the compound's lipophilicity and potential biological interactions.

Table 1: Structural Features of the Compound

| Component | Description |

|---|---|

| Thiourea Moiety | Central structure providing biological activity |

| 2,5-Dimethylphenyl Group | Enhances lipophilicity and biological interaction |

| 4-Fluorophenyl Piperazine | Potentially increases receptor binding affinity |

| Thiophen-2-yl Group | May influence pharmacological properties |

Antimicrobial Activity

Thiourea derivatives are widely studied for their antimicrobial properties. The compound has shown promising results in inhibiting bacterial growth. A study indicated that modifications in the thiourea structure could enhance antibacterial activity against various strains of bacteria.

- Minimum Inhibitory Concentration (MIC) values for similar thiourea derivatives ranged from 135 µg/mL to 145 µg/mL against E. coli .

- The presence of long alkyl chains or specific aromatic groups has been correlated with increased antimicrobial activity due to improved membrane permeability and binding affinity to bacterial targets .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of thiourea derivatives. The compound's structure suggests it may interact with cancer cell signaling pathways, potentially leading to apoptosis in cancer cells.

- Studies have reported that certain thiourea derivatives exhibited IC50 values ranging from 3 to 14 µM against various cancer cell lines .

- The mechanism often involves targeting angiogenesis and disrupting cancer cell proliferation pathways .

Antioxidant Activity

Thiourea compounds are also recognized for their antioxidant properties. The ability to scavenge free radicals is significant in preventing oxidative stress-related diseases.

- A derivative similar in structure demonstrated a high reducing potential with an IC50 value of 52 µg/mL in ABTS radical scavenging assays .

- This property may contribute to the overall therapeutic efficacy of the compound in various applications.

Neuropharmacological Effects

The piperazine moiety present in the compound indicates potential neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds containing piperazine have been explored for their ability to inhibit enzymes like tyrosinase, which is involved in melanin production.

- Inhibition studies showed that piperazine-based compounds can exert significant effects on tyrosinase activity, indicating potential applications in treating hyperpigmentation disorders .

Case Study 1: Antibacterial Efficacy

A recent study evaluated a series of thiourea derivatives similar to the compound against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific structural features exhibited remarkable antibacterial activity, with some achieving MIC values comparable to standard antibiotics.

Case Study 2: Anticancer Evaluation

In vitro studies on human breast cancer cell lines revealed that certain thiourea derivatives led to significant cytotoxicity, with IC50 values as low as 1.50 µM. These findings suggest that structural modifications can enhance anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.